

Stereochemistry and conformational analysis of beta-D-Ribulofuranose

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Compound of Interest

Compound Name: *beta-D-Ribulofuranose*

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An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of **beta-D-Ribulofuranose**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stereochemical features and conformational landscape of **beta-D-Ribulofuranose**. While specific experimental data for this ketofuranose is not as abundant as for its aldofuranose counterpart, beta-D-ribofuranose, this document outlines the established principles and methodologies for its analysis. A thorough understanding of the three-dimensional structure and dynamic behavior of **beta-D-Ribulofuranose** is critical for disciplines ranging from glycobiology to the rational design of therapeutic agents.

Stereochemistry of beta-D-Ribulofuranose

Stereochemistry defines the three-dimensional arrangement of atoms in a molecule. For **beta-D-Ribulofuranose**, the key stereochemical descriptors are "D" and "beta".

- **D-Configuration:** This refers to the configuration at the stereocenter furthest from the anomeric carbon, which is C4 in this case. In the Fischer projection of the open-chain form (D-ribulose), the hydroxyl group on C4 points to the right.

- **beta-Configuration:** This describes the orientation of the hydroxyl group at the anomeric carbon (C2 for a ketose). In the Haworth projection, for a D-sugar, the beta configuration means the anomeric hydroxyl group is on the same side of the ring as the CH₂OH group at C5.

The systematic IUPAC name for **beta-D-Ribulofuranose** is (2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

Table 1: Stereochemical and Physical Properties of **beta-D-Ribulofuranose**

Property	Value
IUPAC Name	(2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol
Molecular Formula	C ₅ H ₁₀ O ₅
Molecular Weight	150.13 g/mol
CAS Number	131064-70-5
Synonyms	beta-D-Ribulose, beta-D-Erythro-2-pentulofuranose

Conformational Analysis

The five-membered furanose ring is not planar and adopts puckered conformations to relieve torsional strain. The conformational landscape of furanoses is typically described by the concept of pseudorotation, a continuous cycle of puckering states.

Pseudorotation and Ring Puckering

The conformations of the furanose ring are a continuum between two main types:

- **Envelope (E) conformations:** Four of the ring atoms are coplanar, and the fifth is out of the plane. The conformation is denoted by which atom is out of the plane and on which side (e.g., ³E means C3 is endo, or on the same side as C5).
- **Twist (T) conformations:** Two adjacent atoms are displaced to opposite sides of the plane formed by the other three ring atoms. For example, in a ³T₂ conformation, C3 is displaced to

one side and C2 to the other.

This continuous interconversion between conformers is often simplified into a two-state North (N)/South (S) model, which is particularly useful in the context of nucleosides.

Factors Influencing Conformation

The preferred conformation of **beta-D-Ribulofuranose** in solution is a dynamic equilibrium influenced by several factors:

- The Anomeric Effect: Stereoelectronic preference for the anomeric substituent to be axial.
- Steric Interactions: Repulsive interactions between bulky substituents, including the hydroxyl groups and the exocyclic hydroxymethyl group.
- Gauche Interactions: Interactions between adjacent substituents.
- Solvent Effects: Hydrogen bonding with the solvent can influence the conformational preferences.

Experimental Protocols for Conformational Analysis

A combination of experimental and computational techniques is required for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of sugars in solution.

Experimental Protocol:

- Sample Preparation: Dissolve a purified sample of the **beta-D-Ribulofuranose** derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.
- Data Acquisition:
 - Acquire a 1D ¹H NMR spectrum to assess the overall purity and identify proton signals.

- Perform 2D homonuclear experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish proton-proton connectivities and assign the spin systems of the sugar ring.
- Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, providing crucial conformational constraints.
- Data Analysis:
 - Assign all proton resonances based on the correlation experiments.
 - Extract the vicinal proton-proton coupling constants ($^3J_{HH}$) from the 1D or 2D spectra.
 - Use the Karplus equation, which relates the magnitude of the $^3J_{HH}$ coupling constant to the dihedral angle between the two protons, to estimate the ring torsion angles.
 - These torsion angles are then used to determine the puckering of the furanose ring.

Table 2: Representative Proton-Proton Coupling Constants ($^3J_{HH}$) and Corresponding Dihedral Angles for Furanose Ring Conformations (Illustrative Data)

Coupling	Dihedral Angle (approx.)	Typical $^3J_{HH}$ (Hz) - North Conformer	Typical $^3J_{HH}$ (Hz) - South Conformer
$J_{1,2}$	$\sim -160^\circ / \sim -100^\circ$	$\sim 1-3$	$\sim 6-8$
$J_{2,3}$	$\sim 40^\circ / \sim 30^\circ$	$\sim 5-7$	$\sim 6-8$
$J_{3,4}$	$\sim -30^\circ / \sim -40^\circ$	$\sim 6-8$	$\sim 4-6$

Note: This table provides illustrative values based on aldofuranosides; specific values for **beta-D-Ribulofuranose** would need to be determined experimentally.

X-ray Crystallography

X-ray crystallography provides the precise conformation of the molecule in the solid state.

Experimental Protocol:

- **Crystallization:** Grow single crystals of the compound from a supersaturated solution. This is often the most challenging step.
- **Data Collection:** Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of reflections.[1]
- **Structure Solution:** The diffraction pattern is used to calculate an electron density map of the molecule.
- **Model Building and Refinement:** An atomic model is built into the electron density map and refined to best fit the experimental data.[2]

Computational Modeling

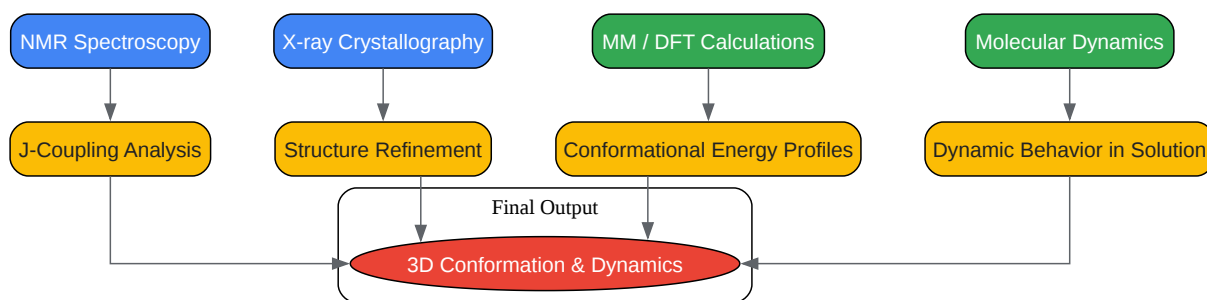
Computational methods are used to predict the relative energies of different conformers and to complement experimental data.

Experimental Protocol:

- **Structure Generation:** Build an initial 3D structure of **beta-D-Ribulofuranose**.
- **Conformational Search:** Perform a systematic or stochastic search of the conformational space using molecular mechanics (MM) to identify low-energy conformers.
- **Geometry Optimization and Energy Calculation:** Optimize the geometry of the identified low-energy conformers and calculate their relative energies using higher-level quantum mechanics methods, such as Density Functional Theory (DFT).
- **Molecular Dynamics (MD) Simulation:** Run MD simulations to study the dynamic behavior of the molecule in a simulated solvent environment, providing insights into the conformational equilibrium.

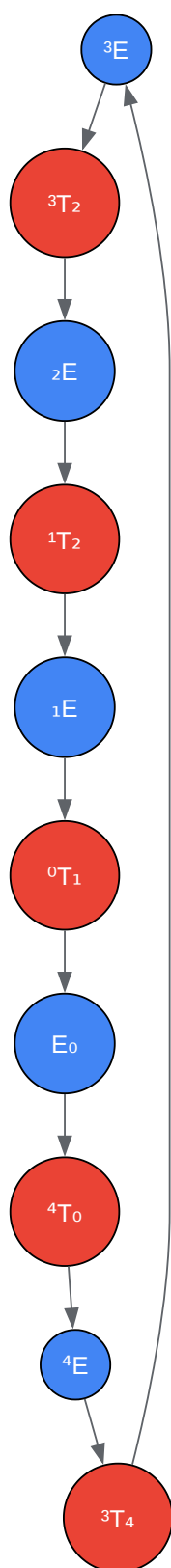
Visualizations

The following diagrams illustrate the key concepts and workflows in the conformational analysis of **beta-D-Ribulofuranose**.



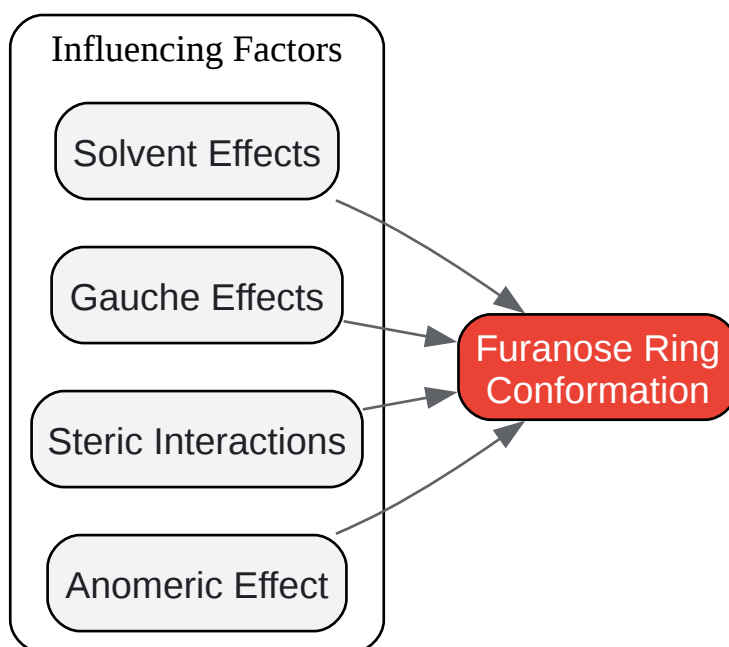
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Caption: Workflow for the conformational analysis of **beta-D-Ribulofuranose**.



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Caption: Pseudorotation pathway of a furanose ring.



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Caption: Factors influencing furanose conformational equilibrium.

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References

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